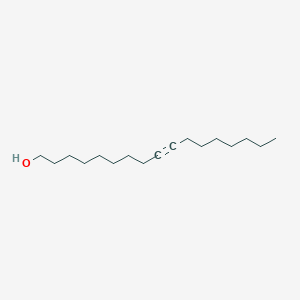

Heptadec-9-YN-1-OL

Description

Heptadec-9-YN-1-OL (CAS: N/A) is a long-chain fatty alcohol featuring a terminal hydroxyl group (-OH) at carbon 1 and a triple bond (alkyne) at carbon 9. Its molecular formula is C₁₇H₃₂O, with a molecular weight of 252.44 g/mol. Structurally, the compound combines hydrophobic alkyl chain properties with the reactivity of an alkyne and a polar alcohol group. This dual functionality makes it valuable in organic synthesis, particularly in creating surfactants, lipid analogs, or polymer precursors.

Properties

CAS No. |

88109-74-4 |

|---|---|

Molecular Formula |

C17H32O |

Molecular Weight |

252.4 g/mol |

IUPAC Name |

heptadec-9-yn-1-ol |

InChI |

InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-7,10-17H2,1H3 |

InChI Key |

DQMGIGVBXIIVSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC#CCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadec-9-YN-1-OL can be synthesized through several methods. One common approach involves the alkylation of lithium (trimethylsilyl)acetylide with tetrahydropyranyl-protected ω-bromoalcohols, followed by the cleavage of the trimethylsilyl moiety and the tetrahydropyranyl protecting group. The final step involves copper (II)-catalyzed Eglinton coupling to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized to ensure high yields and purity, making it suitable for various applications in different industries .

Chemical Reactions Analysis

Types of Reactions: Heptadec-9-YN-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the triple bond and the hydroxyl group, which provide reactive sites for different reagents .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alkanes or alkenes.

Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, alkanes, alkenes, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Heptadec-9-YN-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Heptadec-9-YN-1-OL involves its interaction with specific molecular targets and pathways. The compound’s triple bond and hydroxyl group allow it to interact with enzymes and receptors, leading to various biological effects. For example, its anticancer activity is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Heptadec-9-YN-1-OL with analogous compounds in terms of physical properties, reactivity, and hazards.

Table 1: Comparative Analysis of this compound and Analogues

Key Comparisons:

a. Functional Group Complexity

- This compound’s single alkyne and hydroxyl group contrast with 9,10-Epoxy-1-heptadecene-4,6-diyn-3-ol (), which contains an epoxy ring, two triple bonds, and a secondary alcohol. The additional unsaturation and oxygen in the latter increase reactivity but also instability, limiting its utility in ambient-condition syntheses .

b. Chain Length and Physical Properties

- Reducing the carbon chain by one (e.g., Hexadec-9-YN-1-OL ) lowers the boiling point (~15°C difference) and marginally decreases hydrophobicity. Conversely, elongating the chain (e.g., Octadec-9-EN-1-OL ) increases boiling points but reduces alkyne-related reactivity.

c. Toxicity and Handling

- While this compound lacks comprehensive toxicological data, structurally similar epoxy-alkyne alcohols (e.g., compound) emphasize the need for rigorous safety protocols due to undocumented health hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.